molecular formula C17H18ClN3O4 B11084335 ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate

ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate

Cat. No.: B11084335
M. Wt: 363.8 g/mol
InChI Key: BDPVVPPGZLSWOK-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyrrole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenylhydrazine with 1,4-cyclohexanedione to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the use of catalysts to accelerate the reaction rates. The purification process often involves recrystallization and chromatography techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction pathway is followed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .

Mechanism of Action

The mechanism of action of ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[1-(4-bromophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate
  • Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate
  • Ethyl 4-[1-(4-methylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate

Uniqueness

Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H18ClN3O4

Molecular Weight

363.8 g/mol

IUPAC Name

ethyl 4-[1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C17H18ClN3O4/c1-2-25-17(24)20-9-7-19(8-10-20)14-11-15(22)21(16(14)23)13-5-3-12(18)4-6-13/h3-6,11H,2,7-10H2,1H3

InChI Key

BDPVVPPGZLSWOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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